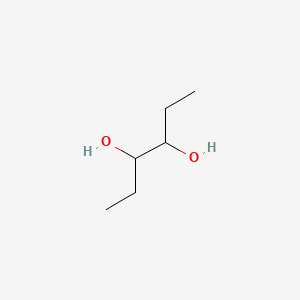

3,4-Hexanediol

Overview

Description

3,4-Hexanediol is a chemical compound with the molecular formula C6H14O2 . It is also known by other names such as Hexane-3,4-diol and 3,4-dihydroxyhexane . The molecular weight of this compound is 118.17 g/mol .

Synthesis Analysis

The synthesis of this compound from 3-hexyne can occur through multiple pathways. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation. Permanaganate or osmium tetroxide hydroxylation of cis-3-hexene would form the desired meso isomer .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string for this compound is InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis

The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 32.8±0.3 cm3, and a molar volume of 123.3±3.0 cm3 .Scientific Research Applications

Biobased Coatings

A study conducted by Guzmán et al. (2018) explored the synthesis of a new triglycidyl eugenol derivative for the preparation of novel bio-based thiol-epoxy thermosets. In this research, a flexible diglycidyl ether derived from hexanediol was used to enhance conversion in formulations containing hexathiol derived from squalene. The resulting materials were found to be rigid at room temperature with high thermal stability and mechanical properties (Guzmán et al., 2018).

Polymer Precursors

Buntara et al. (2012) conducted exploratory catalyst screening studies on the conversion of 1,2,6-hexanetriol to 1,6-hexanediol, an important polymer precursor in the polyester industry. The study highlighted the potential of using bio-based platform chemicals for producing valuable polymer precursors, with a focus on 1,6-hexanediol (Buntara et al., 2012).

Chemical Synthesis

Rudloff (1958) described a general method for the preparation of various hexanediols, including 1,3-, 1,4-, and 1,5-hexanediols. The method involved the preparation of ketohexanoate and its subsequent reduction to the diol. This study provides foundational knowledge for synthesizing hexanediols, which have diverse applications in chemical synthesis (Rudloff, 1958).

DNA Nanostructure Stability

Conway et al. (2013) demonstrated that simple chemical modifications to oligonucleotide ends with hexanediol significantly increase nuclease resistance under serum conditions. These modified oligonucleotides were used to construct DNA prismatic cages, showcasing their potential for biological applications (Conway et al., 2013).

Environmental and Toxicological Studies

A study by Song and Kim (2020) assessed the potential risk of hexanediol through phytotoxicity and cytotoxicity testing, highlighting its significant inhibitory effects on seed germination and root elongation, as well as its impact on cell viability. This research is crucial in understanding the environmental and toxicological aspects of hexanediol (Song & Kim, 2020).

Chromatin Dynamics in Cells

Itoh et al. (2021) investigated the effect of 1,6-hexanediol on chromatin in living cells. The study found that hexanediol suppresses chromatin motion and hyper-condenses chromatin, providing insights into chromatin dynamics and the cellular impact of hexanediol (Itoh et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

3,4-Hexanediol, also known as Hexane-3,4-diol, is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond .

Mode of Action

The compound interacts with its targets through a process known as vicinal syn dihydroxylation . This process involves the addition of two hydroxyl groups to adjacent carbon atoms in an alkene . The reaction is stereospecific, resulting in the formation of a cyclic osmate ester intermediate .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of alkenes to form glycols . This process is facilitated by the action of this compound, which acts as an oxidizing agent . The downstream effects include the formation of complex molecules such as cyclic GMP-AMP .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have good bioavailability .

Result of Action

The result of the action of this compound is the formation of vicinal diols . These are compounds with two -OH groups on adjacent carbons . Depending on the stereochemistry of the starting alkene, the product can be a meso compound or a racemic mixture .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the oxidation process . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,4-Hexanediol are not fully understood due to the limited available research. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo oxidation reactions to form other compounds

Cellular Effects

Research on similar compounds, such as 1,6-Hexanediol, suggests that these types of compounds can influence various cellular processes . For example, 1,6-Hexanediol has been shown to disrupt biomolecular condensates, which are involved in multiple cellular processes, such as transcriptional control

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that diols can undergo various chemical reactions. For instance, they can participate in dihydroxylation reactions, where an alkene is converted to a diol . In these reactions, the diol can act as a nucleophile, reacting with electrophilic species

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 118.174 Da , which could influence its stability and degradation over time

Metabolic Pathways

It is known that the compound can be synthesized from 3-hexyne through a multi-step pathway

Properties

IUPAC Name |

hexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSNPPXJUQANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919310 | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-17-8 | |

| Record name | 3,4-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Hexanediol?

A1: this compound has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, infrared spectroscopic data is available for this compound and its corresponding cyclic sulfites. [] This data helps in analyzing the conformation of the molecule and understanding its behavior in different chemical environments.

Q3: What are some methods for synthesizing this compound?

A3: Several approaches exist for synthesizing this compound:

- From D-Mannitol: This method involves a series of protection and deprotection steps of the hydroxyl groups in D-Mannitol to obtain the desired this compound. []

- From Trans-3-Hexene: Sharpless asymmetric dihydroxylation of trans-3-hexene can yield this compound. This method offers potential for controlling the enantiomeric excess of the product. []

- Via Butanediol Dehydrogenase: Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) can enantioselectively reduce specific diketones to produce various diols, including (3R,4R)-3,4-hexanediol. []

Q4: Are there any specific challenges associated with the synthesis of this compound?

A4: Yes, achieving high stereoselectivity in the synthesis of this compound can be challenging. For instance, using the Sharpless asymmetric dihydroxylation method with trans-3-hexene initially resulted in a lower enantiomeric excess (20%), which required further optimization to achieve a more desirable 65%. []

Q5: What are the potential applications of this compound?

A5: this compound, particularly its enantiopure forms, serves as a valuable chiral building block in organic synthesis. For example, it is a key starting material for the preparation of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. []

Q6: Can this compound be used to synthesize other valuable compounds?

A6: Yes, this compound serves as a precursor in the synthesis of various organic compounds. For instance, the (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol isomer, also known as (S)-DIPED, is utilized in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. [] Another example is its use in preparing the chiral auxiliary (S)-DIPED, widely used in asymmetric synthesis. []

Q7: Are there any industrial applications for this compound derivatives?

A7: Yes, derivatives of this compound, like 3,3-Bis(p-hydroxyphenyl)-4-hexanone, are key intermediates in synthesizing diethylstilbestrol, a synthetic estrogen compound. [] This highlights the importance of this compound as a starting point for synthesizing compounds with potential pharmaceutical applications.

Q8: Does this compound play a role in food science?

A8: While not directly mentioned, one study identified this compound as a potential freshness marker for red seabream during storage. [] Its presence and decreasing concentration could provide insights into the freshness of the fish.

Q9: Are there any notable derivatives or analogs of this compound?

A9: Yes, several derivatives of this compound are mentioned in the context of different research areas:

- Cyclic Sulfate Esters: Cyclic sulfate esters of 1,2-diols, including those derived from this compound, are proposed as potentially valuable compounds in organic synthesis. []

- 3,4-Diethyl-3,4-hexanediol: This derivative has reported vapor pressure data, which is essential for understanding its physical properties. [, ]

- 2,2,5,5-Tetramethyl-3,4-hexanediol: This enantiopure compound has been used in developing catalytic enantioselective oxidation of sulfides to sulfoxides. [, ]

Q10: What are the advantages of using a chemoenzymatic approach for synthesizing this compound?

A12: The chemoenzymatic approach allows for the synthesis to occur entirely in an organic solvent, eliminating the need for solvent changes and complex processing steps. [] This simplifies the process and can enhance overall efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)

![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)

![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)